An In-depth Technical Guide to 3-Chloro-7-methoxy-1H-indazole (CAS 1260758-52-8)
An In-depth Technical Guide to 3-Chloro-7-methoxy-1H-indazole (CAS 1260758-52-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-7-methoxy-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors. Detailed experimental protocols, spectroscopic data, and mechanistic insights are provided to support researchers in utilizing this versatile compound in their drug discovery and development endeavors.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of biological activities.[2] Marketed drugs such as pazopanib (a multi-kinase inhibitor) and granisetron (a 5-HT3 receptor antagonist) feature the indazole core, highlighting its therapeutic importance.[1]
3-Chloro-7-methoxy-1H-indazole (CAS 1260758-52-8) is a strategically substituted derivative that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules. The presence of a chloro group at the 3-position provides a reactive handle for cross-coupling and nucleophilic substitution reactions, while the methoxy group at the 7-position can influence the molecule's physicochemical properties and metabolic stability.
Physicochemical and Safety Data
A summary of the key physicochemical properties of 3-Chloro-7-methoxy-1H-indazole is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1260758-52-8 | [1] |
| Molecular Formula | C₈H₇ClN₂O | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Safety Information: 3-Chloro-7-methoxy-1H-indazole is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of 3-Chloro-7-methoxy-1H-indazole
Experimental Protocol: Synthesis of 3-Chloro-7-methoxy-1H-indazole
Step 1: Synthesis of 7-Methoxy-1H-indazol-3-ol
This intermediate can be prepared from 2-amino-3-methoxybenzoic acid through diazotization followed by intramolecular cyclization.
Step 2: Chlorination of 7-Methoxy-1H-indazol-3-ol
The conversion of the 3-hydroxyindazole to the 3-chloroindazole is a critical step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]
Materials:
-
7-Methoxy-1H-indazol-3-ol
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or another suitable high-boiling solvent
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Sodium bicarbonate solution (saturated)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-Methoxy-1H-indazol-3-ol in anhydrous toluene.
-
Carefully add phosphorus oxychloride (POCl₃) dropwise to the suspension at room temperature.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-Chloro-7-methoxy-1H-indazole.
Spectroscopic Characterization
The identity and purity of synthesized 3-Chloro-7-methoxy-1H-indazole should be confirmed by spectroscopic methods. While a publicly available, detailed spectrum for this specific compound is scarce, analogous data for similar indazole derivatives can provide expected ranges for chemical shifts and mass-to-charge ratios.[5][6][7]
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the indazole ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro-substituted pyrazole ring.
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¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon attached to the chlorine atom (C3) will appear at a characteristic downfield shift. The methoxy carbon will resonate in the typical range for such functional groups.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.61 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Chemical Reactivity and Applications in Synthesis
The reactivity of 3-Chloro-7-methoxy-1H-indazole is primarily dictated by the chloro substituent at the 3-position of the indazole ring. This position is susceptible to nucleophilic aromatic substitution and participates in various palladium-catalyzed cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution
The chlorine atom at the C3 position can be displaced by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities at this position.
Figure 1: General scheme for nucleophilic aromatic substitution at the C3 position of 3-Chloro-7-methoxy-1H-indazole.
Palladium-Catalyzed Cross-Coupling Reactions
3-Chloro-7-methoxy-1H-indazole is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives.
Figure 2: Examples of palladium-catalyzed cross-coupling reactions utilizing 3-Chloro-7-methoxy-1H-indazole.
Application in the Synthesis of Kinase Inhibitors: The Case of Lorlatinib
A prominent application of 3-Chloro-7-methoxy-1H-indazole is as a key intermediate in the synthesis of kinase inhibitors. One notable example is its use in the development of analogs of Lorlatinib (PF-06463922), a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases used in the treatment of non-small cell lung cancer.[8]
In the synthesis of Lorlatinib and its analogs, the 3-chloro-7-methoxy-1H-indazole moiety serves as a crucial building block that is incorporated into the final molecule through a series of chemical transformations, often involving a key cross-coupling reaction at the C3 position.
Illustrative Synthetic Workflow: Incorporation into a Kinase Inhibitor Scaffold
Figure 3: A generalized workflow illustrating the use of 3-Chloro-7-methoxy-1H-indazole in the synthesis of a kinase inhibitor.
Conclusion
3-Chloro-7-methoxy-1H-indazole is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic substitution pattern provides a reactive handle for the introduction of diverse chemical functionalities, enabling the synthesis of complex molecular architectures. Its demonstrated utility in the preparation of potent kinase inhibitors underscores its importance for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis, properties, and reactivity to aid researchers in leveraging this important chemical entity in their scientific pursuits.
References
- Wiley-VCH. (2007).
- The Royal Society of Chemistry.
- Synthesis of 1H-Indazoles via Silver(I)
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Lin, J. J., et al. (2022). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer.
- El Fazzazi, A., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5731–5744.
- Supporting Inform
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
-
PubChem. (n.d.). 7-Methoxy-1H-indole. Retrieved from [Link]
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. 100, 1-14.
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MD Topology. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]
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